molecular formula C7H11ClFN B13559036 4-Ethynyl-4-fluoropiperidinehydrochloride

4-Ethynyl-4-fluoropiperidinehydrochloride

Cat. No.: B13559036
M. Wt: 163.62 g/mol
InChI Key: TVDODOZLUSDMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-4-fluoropiperidine hydrochloride is a piperidine derivative characterized by an ethynyl group (-C≡CH) and a fluorine atom at the 4-position of the piperidine ring, with a hydrochloride counterion. Piperidine derivatives are widely studied for their pharmacological properties, including receptor binding and metabolic stability .

Properties

Molecular Formula

C7H11ClFN

Molecular Weight

163.62 g/mol

IUPAC Name

4-ethynyl-4-fluoropiperidine;hydrochloride

InChI

InChI=1S/C7H10FN.ClH/c1-2-7(8)3-5-9-6-4-7;/h1,9H,3-6H2;1H

InChI Key

TVDODOZLUSDMHF-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCNCC1)F.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Fluoropiperidine derivatives : These serve as the core scaffold, often protected as tert-butyl carbamates (Boc-protected piperidines) to facilitate selective reactions.
  • Ethynylation reagents : Terminal alkynes or ethynylating agents are used to introduce the ethynyl group.
  • Fluorination reagents : Selective fluorination at the 4-position can be achieved using electrophilic fluorinating agents or via nucleophilic substitution on appropriate leaving groups.

Typical Protection Strategy

The piperidine nitrogen is often protected as a tert-butyl carbamate (Boc) derivative to prevent unwanted side reactions during fluorination and alkynylation steps. For example, tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a known intermediate in the synthesis pathway.

Representative Preparation Method

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Boc-protection of piperidine Boc2O, base (e.g., triethylamine), solvent Boc-protected piperidine
2 Introduction of fluorine Electrophilic fluorination or nucleophilic substitution 4-Fluoro-Boc-piperidine
3 Ethynylation at C-4 Alkynylation using terminal alkyne, Sonogashira coupling or nucleophilic substitution 4-Ethynyl-4-fluoro-Boc-piperidine
4 Deprotection and salt formation Acidic cleavage of Boc, HCl gas or HCl in solvent 4-Ethynyl-4-fluoropiperidinehydrochloride salt

Detailed Procedure Example

  • Boc Protection : Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in anhydrous dichloromethane at 0–25 °C to yield tert-butyl piperidine-1-carboxylate.
  • Fluorination : The Boc-protected piperidine is fluorinated at the 4-position using electrophilic fluorinating agents such as Selectfluor or via nucleophilic displacement of a leaving group (e.g., 4-halo intermediate) under controlled temperature.
  • Ethynylation : The 4-fluoro-Boc-piperidine intermediate undergoes Sonogashira coupling using a terminal alkyne (acetylene or protected ethynyl reagents), palladium catalyst, copper co-catalyst, and base in an inert atmosphere to install the ethynyl group at the 4-position.
  • Deprotection and Salt Formation : The Boc group is removed by treatment with hydrochloric acid (e.g., HCl in dioxane or gaseous HCl in an organic solvent) to yield the free amine, which is isolated as the hydrochloride salt.

Reaction Conditions and Yields

Step Conditions Temperature Time Yield (%) Notes
Boc protection Boc2O, triethylamine, DCM 0–25 °C 2–4 hours 85–95 Anhydrous conditions preferred
Fluorination Selectfluor or similar reagent 0–40 °C 1–3 hours 60–80 Controlled addition to avoid overfluorination
Ethynylation (Sonogashira) Pd(PPh3)2Cl2, CuI, base (Et3N), inert atmosphere 25–60 °C 4–12 hours 70–90 Requires dry, oxygen-free conditions
Boc deprotection & HCl salt formation HCl in dioxane or gaseous HCl Room temp to 50 °C 1–3 hours Quantitative Salt isolated by precipitation or crystallization

Analytical Characterization

  • NMR Spectroscopy : Proton and fluorine NMR confirm the substitution pattern on the piperidine ring.
  • Mass Spectrometry : Molecular ion peak consistent with 4-ethynyl-4-fluoropiperidine.
  • Melting Point : Hydrochloride salt typically exhibits a sharp melting point indicative of purity.
  • Elemental Analysis : Confirms composition consistent with hydrochloride salt.

Summary of Key Research Findings

  • Use of Boc-protection is critical to achieve selective fluorination and alkynylation without side reactions.
  • Electrophilic fluorination methods provide regioselective fluorine introduction at the 4-position.
  • Sonogashira coupling is an effective method for ethynyl group installation on fluorinated piperidine intermediates.
  • The hydrochloride salt form improves compound stability and facilitates purification.
  • Yields for each step are generally high, enabling gram-scale synthesis for research and development purposes.

Data Table: Example Synthetic Route Summary

Intermediate/Product Molecular Formula Molecular Weight (g/mol) Key Reagents/Conditions Yield (%)
Piperidine C5H11N 85.15 Starting material
Boc-protected piperidine C10H19NO2 185.27 Boc2O, Et3N, DCM 90
4-Fluoro-Boc-piperidine C10H18FNO2 203.26 Selectfluor, MeCN or DCM 75
4-Ethynyl-4-fluoro-Boc-piperidine C12H18FNO2 229.28 Pd-catalyst, CuI, Et3N, terminal alkyne 80
4-Ethynyl-4-fluoropiperidinehydrochloride C8H11FN·HCl 169.64 HCl in dioxane or gaseous HCl Quantitative

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4-fluoropiperidinehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction may produce alkanes.

Scientific Research Applications

4-Ethynyl-4-fluoropiperidinehydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as conductive polymers and organic semiconductors.

    Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems, providing insights into drug-receptor interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-fluoropiperidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The ethynyl group can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Ethynyl Group: Present in both 4-Ethynyl-4-fluoropiperidine and 4-Ethynylpyridine HCl, this group enhances reactivity for click chemistry or covalent binding . Fluorine: The fluorine atom in the target compound may improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs like 4-Acetyl-4-phenylpiperidine HCl . Aromatic vs.
  • Pharmacological Potential: CNS Targeting: Fluorinated piperidines, such as (±)-threo-4-Fluoromethylphenidate HCl, demonstrate CNS activity due to fluorine’s ability to modulate pharmacokinetics . This suggests that 4-Ethynyl-4-fluoropiperidine HCl may similarly target neurological pathways. Enzymatic Interactions: Acetylated derivatives (e.g., 4-Acetyl-4-phenylpiperidine HCl) may resist oxidative metabolism, extending half-life compared to alkyl-substituted analogs .

Biological Activity

4-Ethynyl-4-fluoropiperidinehydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

4-Ethynyl-4-fluoropiperidinehydrochloride is characterized by the presence of an ethynyl group and a fluorine atom on the piperidine ring. These modifications contribute to its unique pharmacological properties.

The biological activity of 4-Ethynyl-4-fluoropiperidinehydrochloride is primarily attributed to its interaction with specific biological targets, including receptors and enzymes.

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various disease models.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that are critical in disease states.

Biological Activity Data

Activity Target Effect Reference
AntiviralHIV-1 RTInhibition
Anti-cancerBreast cancer cellsCytotoxicity
CNS PenetrationmGlu3 receptorModulation

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Ethynyl-4-fluoropiperidinehydrochloride:

  • Antiviral Activity : Research indicates that compounds similar to 4-Ethynyl-4-fluoropiperidinehydrochloride exhibit significant antiviral activity against HIV-1 by inhibiting reverse transcriptase (RT) . This inhibition leads to decreased viral replication and has implications for antiretroviral therapy.
  • Cytotoxic Effects : A study evaluating the cytotoxicity of various ethynyl-substituted compounds against human breast cancer cells demonstrated that modifications such as those present in 4-Ethynyl-4-fluoropiperidinehydrochloride can enhance cytotoxic effects, suggesting potential applications in cancer treatment .
  • Central Nervous System (CNS) Effects : Another investigation into the pharmacokinetics of related compounds revealed effective CNS penetration, which is crucial for drugs targeting neurological disorders . The modulation of mGlu3 receptors has been linked to therapeutic outcomes in conditions such as anxiety and depression.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-Ethynyl-4-fluoropiperidine hydrochloride, and what key reaction conditions are critical for success?

  • The synthesis typically involves fluorination of a piperidine precursor followed by ethynylation. For example, fluorinated piperidine derivatives are synthesized via nucleophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions, followed by ethynyl group introduction via Sonogashira coupling . The reaction is often conducted in polar aprotic solvents (e.g., DMF) at 60–80°C, with purification via HCl-mediated salt formation to isolate the hydrochloride form .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of 4-Ethynyl-4-fluoropiperidine hydrochloride?

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} and 1H^{1}\text{H} NMR are critical for verifying fluorine substitution and ethynyl group presence. Discrepancies in chemical shifts (e.g., δ ~ -180 ppm for 19F^{19}\text{F}) may indicate impurities or stereochemical variations .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>98%). Mobile phases often combine acetonitrile and ammonium acetate buffers to resolve polar byproducts .

Q. How is the hydrochloride salt formation optimized during synthesis to ensure stability and reproducibility?

  • The hydrochloride salt is formed by treating the free base with concentrated HCl in ethanol under reflux. Excess HCl is avoided to prevent decomposition. Crystallization is performed at 0–4°C, with yields monitored via gravimetric analysis. Anhydrous conditions are critical to prevent hydrate formation, which can alter solubility .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-fluorination or ethynyl group oxidation) during synthesis?

  • Temperature Control: Maintaining temperatures below 80°C reduces ethynyl group degradation.
  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh3_3)4_4) with copper(I) iodide enhance Sonogashira coupling efficiency while minimizing homocoupling byproducts .
  • Protecting Groups: Temporary protection of the piperidine nitrogen with Boc groups prevents undesired fluorination at reactive sites .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data in structural elucidation?

  • Multi-Technique Validation: Combine X-ray crystallography with NMR and IR spectroscopy to cross-validate bond lengths and electronic environments. For example, computational 19F^{19}\text{F} NMR chemical shifts may deviate from experimental values due to solvent effects, requiring explicit solvent modeling in DFT .
  • Dynamic NMR Studies: Variable-temperature NMR can detect conformational flexibility in the piperidine ring, which may explain discrepancies in predicted vs. observed spectra .

Q. What methodologies are used to evaluate the biological activity of 4-Ethynyl-4-fluoropiperidine hydrochloride in neuropharmacological studies?

  • Receptor Binding Assays: Radioligand competition assays (e.g., using 3H^3\text{H}-labeled ligands) quantify affinity for targets like sigma-1 or NMDA receptors. IC50_{50} values are calculated via nonlinear regression .
  • In Vivo Pharmacokinetics: LC-MS/MS monitors plasma and brain tissue concentrations in rodent models to assess blood-brain barrier penetration. Metabolite identification is performed using high-resolution mass spectrometry .

Q. How do steric and electronic effects of the ethynyl and fluorine substituents influence the compound’s reactivity and bioactivity?

  • Electronic Effects: Fluorine’s electronegativity increases the piperidine ring’s electron-withdrawing character, enhancing stability against metabolic oxidation.
  • Steric Effects: The ethynyl group’s linear geometry restricts rotational freedom, favoring interactions with planar receptor binding sites. Computational docking studies (e.g., AutoDock Vina) predict binding poses, which are validated via mutagenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.